molecular formula C13H14O6 B7534325 (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate

Cat. No.: B7534325
M. Wt: 266.25 g/mol
InChI Key: JTIJHURKOFAVEW-UHFFFAOYSA-N
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Description

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-oxooxolan-3-yl group attached to a 2,3-dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate typically involves the esterification of 2,3-dimethoxybenzoic acid with 2-oxooxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

(2-oxooxolan-3-yl) 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-16-9-5-3-4-8(11(9)17-2)12(14)19-10-6-7-18-13(10)15/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIJHURKOFAVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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